2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H12N4.2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to an ethanamine moiety.
Mechanism of Action
Target of Action
The primary target of 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .
Mode of Action
This compound acts as an inhibitor of the VHL protein , preventing it from degrading HIF . As a result, HIF levels increase, leading to enhanced transcription of genes that help cells adapt to hypoxic conditions .
Biochemical Pathways
The inhibition of VHL leads to the stabilization of HIF, which then translocates to the nucleus and binds to hypoxia-responsive elements in the promoter regions of target genes . This results in the upregulation of a variety of genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism, all of which help cells survive under low oxygen conditions .
Result of Action
The action of this compound results in the enhancement of cellular responses to hypoxia , which can be beneficial in conditions such as anemia and ischemic diseases . Additionally, it may also promote wound healing, reduce scarring, and enhance angiogenesis or arteriogenesis .
Biochemical Analysis
Biochemical Properties
It is known that this compound is structurally related to a class of compounds that act as VHL inhibitors . These inhibitors are used for the treatment of various conditions such as anemia, ischemia, stroke, and cancer
Cellular Effects
Given its structural similarity to VHL inhibitors , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:
Reagents: Cyclopropyl azide and propargylamine
Catalyst: Copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid at room temperature
Reduction: NaBH4 in methanol at 0°C
Substitution: Alkyl halides in the presence of a base such as triethylamine (TEA) at room temperature
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxide derivatives
Reduction: Formation of reduced triazole derivatives
Substitution: Formation of N-alkylated or N-acylated triazole derivatives
Scientific Research Applications
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide
- 1-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutanoyl)-4-hydroxy-N-methylpyrrolidine-2-carboxamide
- 1-(2-Cyclohexyl-2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-methylpyrrolidine-2-carboxamide
Uniqueness
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is unique due to its specific structural features, such as the cyclopropyl group and the triazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-3-4-11-5-7(9-10-11)6-1-2-6;;/h5-6H,1-4,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMASEMPQILDBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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